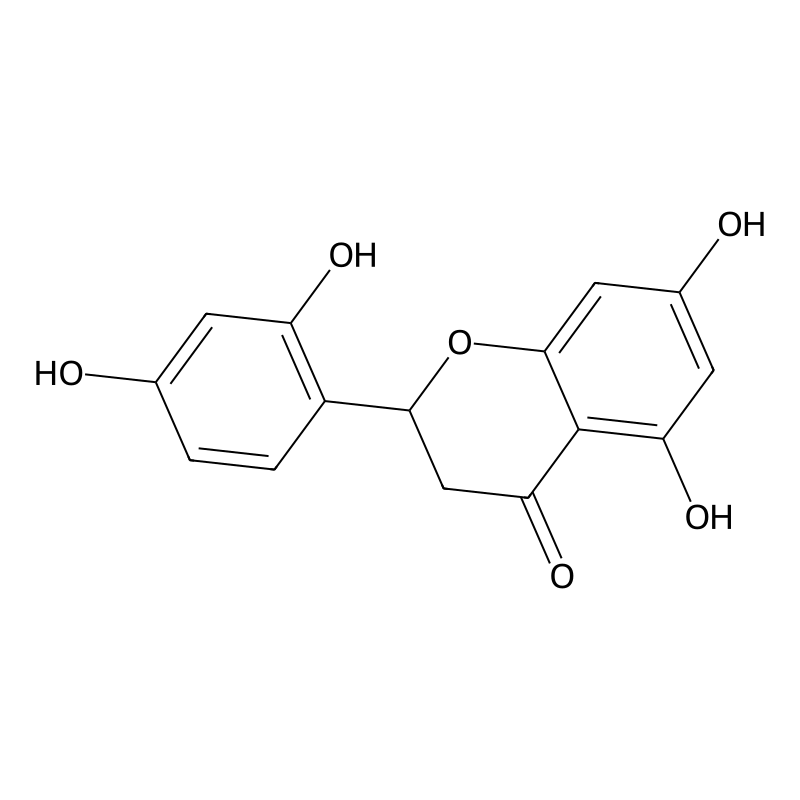

Steppogenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Profile and Natural Sources

Table 1: Basic Chemical Properties of Steppogenin

| Property | Description |

|---|---|

| CAS Number | 56486-94-3 [1] [2] [3] |

| Molecular Formula | C15H12O6 [1] [2] [3] |

| Molecular Weight | 288.25 g/mol [1] [2] |

| Appearance | White to off-white powder [1] [2] [3] |

| Solubility | Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate [1] [2] |

| Natural Sources | Primarily isolated from Cudrania tricuspidata [4] [5] [6] and Morus alba L. (white mulberry) [7] [8]. |

This compound is also known by the synonym Norartocarpanone [3]. Its chemical structure has been characterized, and it is commercially available from chemical suppliers for research purposes [1] [2].

Mechanisms of Action and Key Findings

Research indicates this compound exerts effects through two primary mechanisms: inhibiting neuroinflammation and suppressing angiogenesis.

Summary of this compound's primary molecular mechanisms of action.

Anti-neuroinflammatory Effects

This compound inhibits the production of pro-inflammatory mediators in microglial cells (the immune cells of the central nervous system) [4] [5] [6]. The proposed mechanism involves suppression of the NF-κB and p38/JNK MAPK signaling pathways [4] [6].

Table 2: Experimental Data from Anti-neuroinflammatory Studies (in vitro)

| Experimental Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| BV2 Microglial Cells | LPS (1 μg/mL) + this compound (10-80 μM) | Dose-dependent ↓ in NO, PGE₂, iNOS, COX-2, TNF-α, IL-1β, IL-6, IL-12; Inhibition of NF-κB nuclear translocation; Suppression of JNK/p38 phosphorylation. | [4] [5] [6] |

| Rat Primary Microglial Cells | LPS (1 μg/mL) + this compound | Dose-dependent ↓ in NO production and iNOS/COX-2 protein expression. | [4] [5] |

Anti-angiogenic and Anti-tumor Effects

This compound demonstrates potent anti-angiogenic activity by dually inhibiting HIF-1α in tumor cells and DLL4 in endothelial cells, disrupting the process of sprouting angiogenesis that is crucial for tumor growth [7] [2] [8].

Table 3: Experimental Data from Anti-angiogenic and Anti-tumor Studies

| Experimental Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| HEK293T, A549, ARPE19 Cells (In vitro) | Hypoxic conditions + this compound (0.3-3 μM) | Suppressed HIF-1α protein levels; ↓ mRNA of HIF-1α target genes (VEGF, GLUT1, CXCR4, CA9). | [7] [2] |

| Vascular Endothelial Cells (ECs) (In vitro) | VEGF + this compound (0.3-3 μM) | Inhibited VEGF-induced DLL4 expression and EC sprouting; Suppressed EC migration and proliferation. | [7] [2] [8] |

| C57BL/6J Mice (LLC Allograft, In vivo) | This compound (2 mg/kg, IP) | Significant suppression of tumor growth and angiogenesis. | [7] [2] |

This compound inhibited DLL4 with an IC₅₀ of 8.46 μM and HIF-1α with an IC₅₀ of 0.56 μM [2]. One study also reported that this compound inhibits DLL4/Notch1 signaling in endothelial cells, suggesting this dual inhibition may be more effective than targeting either alone [8].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodological details from the cited literature.

Protocol 1: Assessing Anti-neuroinflammatory Activity

This protocol is based on studies using LPS-stimulated BV2 microglial cells [4] [6].

- Cell Culture & Pre-treatment: Grow BV2 microglia cells. Pre-treat cells with varying concentrations of this compound (e.g., 10-80 μM) for a specified period (e.g., 1-2 hours).

- Cell Stimulation: Stimulate cells with LPS (1 μg/mL) to induce inflammation. Co-incubate with this compound for defined periods depending on the readout.

- Downstream Analysis:

- Viability (MTT Assay): Confirm non-cytotoxicity at working concentrations [4] [6].

- Nitric Oxide (NO) Production: Measure nitrite accumulation in culture supernatant using Griess reagent after 24h stimulation [4].

- Pro-inflammatory Cytokines: Analyze mRNA levels of TNF-α, IL-1β, IL-6, IL-12 using quantitative RT-PCR after 12h stimulation [4] [6].

- Protein Expression: Evaluate iNOS, COX-2, NF-κB pathway proteins (IκB-α phosphorylation), and MAPK phosphorylation (p38, JNK) by western blot or immunofluorescence [4] [6].

Protocol 2: Assessing Anti-angiogenic Activity

This protocol is based on studies investigating HIF-1α and DLL4 inhibition [7] [2].

- HIF-1α Inhibition Assay:

- Use cells like HEK293T, A549, or ARPE19.

- Expose cells to hypoxic conditions (e.g., 1% O₂) or chemical hypoxia mimetics.

- Treat with this compound (e.g., 0.3-3 μM) for 16-24 hours.

- Readouts: Measure HIF-1α protein levels by western blot or immunofluorescence. Quantify mRNA of downstream genes (VEGF, GLUT1) by qRT-PCR [7] [2].

- DLL4 Inhibition & Angiogenesis Assays:

- Use vascular endothelial cells (e.g., HUVECs).

- Stimulate with VEGF (e.g., 50 ng/mL) and treat with this compound.

- Readouts:

Conclusion and Research Implications

This compound is a multifaceted natural product with compelling preclinical evidence supporting its potential for:

- Neurodegenerative Disease Research: Its potent anti-neuroinflammatory effects via NF-κB and MAPK pathways make it a candidate for modulating neuroinflammation in diseases like Alzheimer's and Parkinson's [4] [5].

- Oncology Drug Discovery: Its dual inhibition of HIF-1α and DLL4 represents a novel strategy for anti-angiogenic therapy, potentially overcoming limitations of current single-target agents [7] [2] [8].

Future work should focus on confirmatory in vivo studies, detailed pharmacokinetic and toxicity profiles, and further elucidation of its structure-activity relationship to potentially develop more potent analogs.

References

- 1. This compound | 56486-94-3 [m.chemicalbook.com]

- 2. This compound | HIF-1α/DLL4 Inhibitor [medchemexpress.com]

- 3. CAS 56486-94-3 this compound [bocsci.com]

- 4. This compound Isolated from Cudrania tricuspidata Shows ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Isolated from Cudrania tricuspidata Shows ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Isolated from Cudrania tricuspidata Shows ... [mdpi.com]

- 7. This compound suppresses tumor growth and sprouting ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound exhibits antiangiogenic activity through inhibition of ... [sciety.org]

Steppogenin Cudrania tricuspidata isolation

Source, Isolation, and Basic Properties

Steppogenin (molecular formula: C15H12O6; molecular weight: 288.25 g/mol; CAS Registry Number: 56486-94-3) is a flavonoid compound classified as a norartocarpanone [1].

| Property | Details |

|---|---|

| Source Plant | Cudrania tricuspidata (Moraceae family) [2] |

| Plant Part Used | Stems (specified in isolation studies) [2] |

| Traditional Use Context | Root bark and bark used in oriental medicine for neuritis and inflammation [2] |

| Molecular Formula | C15H12O6 [1] |

| Molecular Weight | 288.25 g/mol [1] |

| CAS Registry Number | 56486-94-3 [1] |

Detailed Experimental Protocol for Anti-neuroinflammatory Activity

The following methodology is based on the 2017 study by Kim et al. that investigated this compound's effects in LPS-stimulated microglial cells [2].

Cell Culture and Treatment

- Cell Types: Use immortalized BV2 microglial cells and/or rat primary microglial cells.

- Cell Culture: Maintain cells in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

- Cell Viability Assessment (MTT Assay): Seed cells in 96-well plates. After 24 hours, treat with this compound (e.g., 10-80 μM concentration) for another 24 hours. Add MTT solution to each well and incubate for 4 hours. Dissolve formed formazan crystals with DMSO and measure absorbance at 570 nm. This compound showed no cytotoxicity in the 10-80 μM range [2].

- Inflammation Induction: Stimulate cells with Lipopolysaccharide (LPS) at 1 μg/mL to induce neuroinflammatory response [2].

Measurement of Pro-inflammatory Mediators

- Nitric Oxide (NO) Production (Griess Assay): Mix cell culture supernatant with an equal volume of Griess reagent. Incubate for 15 minutes at room temperature and measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve [2].

- PGE2 Production (ELISA): Use a commercial Prostaglandin E2 ELISA kit to measure PGE2 levels in the cell culture supernatant according to the manufacturer's protocol [2].

Analysis of mRNA and Protein Expression

- mRNA Expression (Quantitative Real-Time PCR): Extract total RNA, reverse transcribe to cDNA, and perform PCR with primers for pro-inflammatory cytokines (TNF-α, IL-1β, IL-12, IL-6). This compound (10-80 μM) reduced expression of these cytokines in a dose-dependent manner [2].

- Protein Expression (Western Blot Analysis): Lyse cells to extract protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and β-actin (loading control), followed by incubation with HRP-conjugated secondary antibodies. Detect signals using an ECL system [2].

The experimental workflow for this anti-neuroinflammatory study can be visualized as follows:

Pharmacological Activities and Mechanisms of Action

Beyond its anti-neuroinflammatory effects, this compound exhibits other notable pharmacological activities.

| Activity / Target | Experimental Model / Details | Key Findings / Potency |

|---|---|---|

| Anti-neuroinflammatory [2] | LPS-stimulated BV2 & rat primary microglial cells | Inhibits NO, PGE2, pro-inflammatory cytokines; suppresses NF-κB & MAPK (JNK, p38) pathways. |

| HIF-1α Inhibition [3] | In vitro (HEK293T, A549 cells) | IC₅₀ = 0.56 ± 0.043 μM; suppresses HIF-1α protein & target genes (VEGF, CXCR4). |

| DLL4 Inhibition [3] | In vitro (Vascular Endothelial Cells) | IC₅₀ = 8.46 ± 1.08 μM; inhibits VEGF-induced DLL4 expression. |

| Anti-angiogenic / Anti-tumor [3] | In vivo (C57BL/6 J mice, Lewis lung carcinoma model) | 2 mg/kg (IP) suppressed tumor growth & angiogenesis. | | Tyrosinase Inhibition [1] | In vitro (Mushroom tyrosinase) | IC₅₀ < 50 μM; more potent than Kojic acid (IC₅₀ = 71.6 μM). | | α-glucosidase Inhibition [4] | In vitro (Enzyme assay) | Contributes to antidiabetic activity of C. tricuspidata extracts. |

The core mechanism for this compound's anti-neuroinflammatory action involves suppression of the NF-κB and MAPK signaling pathways, as detailed below:

Analytical Methods and Pharmacokinetics

For quality control in pharmaceutical development, this compound can be analyzed alongside other markers in C. tricuspidata extracts. A validated reverse-phase HPLC method is recommended [5].

Preliminary in vivo pharmacokinetic data in C57BL/6 J mice after a single 2 mg/kg intraperitoneal dose shows the following distribution profile [3]:

| Tissue | AUC∞ (ng/mL∗h) | Tissue-to-Plasma AUC Ratio |

|---|---|---|

| Plasma | 284 ± 97.8 | 1 (Reference) |

| Liver | 6967 ± 1200 | 25.5 |

| Spleen | 2663 ± 1289 | 9.74 |

| Tumor | 1252 ± 547 | 4.58 |

| Kidney | 624.7 ± 238 | 2.35 |

| Brain | 241 ± 75.4 | 0.88 |

Key Considerations for Research and Development

- Multi-target Profile: this compound's activity against HIF-1α, DLL4, and inflammatory pathways makes it a candidate for treating complex diseases like cancer and chronic inflammatory conditions [2] [3].

- Therapeutic Window: The non-cytotoxic concentration range (10-80 μM) in microglial cells provides an initial safety margin for in vitro studies [2].

- Natural Source Availability: Sourcing from C. tricuspidata leaves or stems is more sustainable than using root bark, which is crucial for larger-scale production [5].

References

- 1. CAS 56486-94-3 this compound [bocsci.com]

- 2. Isolated from this compound Shows... Cudrania tricuspidata [pmc.ncbi.nlm.nih.gov]

- 3. This compound | HIF-1α/DLL4 Inhibitor [medchemexpress.com]

- 4. Biomedical Reports [spandidos-publications.com]

- 5. Quantitative Analysis, Extraction Optimization, and ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: Dual-Pathway Inhibition

Steppogenin primarily exerts its effects by simultaneously targeting two critical points in tumor angiogenesis: the HIF-1α pathway in tumor cells and the DLL4/NOTCH1 signaling pathway in endothelial cells [1] [2]. The diagram below illustrates how this compound disrupts this pro-angiogenic signaling cascade.

This dual inhibition disrupts the tumor's ability to form new blood vessels, a process essential for its growth and metastasis [1] [2]. Furthermore, by normalizing the dysfunctional tumor vasculature, this compound may improve drug delivery and the tumor microenvironment [3] [4].

Quantitative Profiling and Pharmacological Data

The inhibitory profile and pharmacological characteristics of this compound have been quantified in pre-clinical studies, as summarized in the tables below.

Table 1: In Vitro Inhibitory Profile (IC50) of this compound [5]

| Target / Process | IC50 / Effect | Experimental Context |

|---|---|---|

| HIF-1α Transcriptional Activity | 0.56 ± 0.043 µM | HEK293T cells under hypoxia [5] |

| DLL4 Activity | 8.46 ± 1.08 µM | Vascular endothelial cells with VEGF induction [5] |

| Endothelial Cell Sprouting | Significant suppression | VEGF-induced EC spheroids [1] [2] |

| Endothelial Cell Migration | Significant suppression | Hypoxia-induced vascular ECs [1] [2] |

Table 2: In Vivo Pharmacokinetic Parameters (Single 2 mg/kg IP dose in mice) [5]

| Tissue | AUC∞ (ng/mL∗h) | AUC Ratio (vs. Plasma) | Half-Life (T1/2, h) |

|---|---|---|---|

| Plasma | 284 ± 97.8 | 1 | 0.49 ± 0.14 |

| Tumor | 1252 ± 547 | 4.58 | 1.87 ± 0.87 |

| Liver | 6967 ± 1200 | 25.5 | 1.72 ± 0.26 |

| Spleen | 2663 ± 1289 | 9.74 | 0.47 ± 0.01 |

Table 3: Comparative Inhibitory Effects on Angiogenic Processes [6]

| Compound | DLL4 Inhibition | NOTCH1 Inhibition | EC Migration | EC Proliferation | EC Sprouting |

|---|---|---|---|---|---|

| This compound | Yes | Yes | Strong suppression | Strong suppression | Strong suppression |

| Sanggenon F | Yes | No | Strong suppression | Suppression | Strong suppression |

| Dehydrovomifoliol | No | Yes | Weak suppression | Suppression | Moderate suppression (60% vs. VEGF) |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

1. In Vitro DLL4 and NOTCH1 Signaling Inhibition Assay

- Cell Culture: Use vascular endothelial cells (e.g., HUVECs).

- Compound Treatment: Treat cells with this compound across a concentration range (e.g., 0-10 µM) for a set period (e.g., 24 hours).

- Pathway Activation: Induce DLL4/NOTCH1 signaling by adding VEGF.

- Activity Measurement: Assess transcriptional activity using a dual-luciferase reporter assay system. Measure protein expression levels via Western Blot analysis and immunofluorescent staining [3] [6].

2. In Vitro Anti-Angiogenic Activity Profiling

- Proliferation Assay: Treat hypoxia-induced vascular endothelial cells with this compound (0-3 µM for 24 hours). Use a standard cell viability assay (e.g., MTT) to quantify proliferation suppression [2] [5].

- Migration Assay: Perform a wound-healing or transwell migration assay on endothelial cells treated with this compound under hypoxic conditions to evaluate inhibition of cell movement [1] [2].

- 3D Sprouting Assay: Culture endothelial cell spheroids in a collagen matrix. Induce sprouting with VEGF and treat with this compound (0-3 µM for 24 hours). Quantify the total sprout length per spheroid to measure inhibition of angiogenic germination [1] [2].

3. In Vivo Efficacy and Pharmacokinetics

- Animal Model: Use a mouse allograft tumor model (e.g., Lewis lung carcinoma or melanoma) in C57BL/6 J mice [3] [5].

- Dosing Regimen: Administer this compound via intraperitoneal (IP) injection at 2 mg/kg [5].

- Efficacy Endpoint: Monitor and compare tumor growth volumes over time between treatment and control groups [2] [5].

- PK Analysis: After a single IP dose, collect plasma and tissue samples (tumor, liver, spleen, etc.) at multiple time points. Analyze this compound concentrations using LC-MS/MS to determine pharmacokinetic parameters like AUC, C~max~, T~max~, and half-life [5].

Therapeutic Application in Cancer

The most significant therapeutic promise of this compound lies in its ability to enhance the efficacy of Immune Checkpoint Inhibitors (ICIs) like anti-PD-1 therapy.

- Rationale for Combination Therapy: By inhibiting DLL4-NOTCH1 signaling, this compound promotes vascular normalization [3]. This process improves blood flow within the tumor and reduces immunosuppression, making the tumor microenvironment more favorable for immune cell attack.

- Proof of Concept: Research has demonstrated that combining this compound with an anti-PD-1 antibody significantly enhances the anti-cancer effect in a mouse melanoma allograft model, outperforming either treatment alone [3] [4] [7]. This positions this compound as a viable candidate for a combination therapy strategy aimed at overcoming resistance to ICIs.

References

- 1. This compound suppresses tumor growth and sprouting ... [sciencedirect.com]

- 2. This compound suppresses tumor growth and sprouting ... [pubmed.ncbi.nlm.nih.gov]

- 3. The inhibition of endothelial DLL4-NOTCH1 signaling by 2 [pubmed.ncbi.nlm.nih.gov]

- 4. The inhibition of endothelial DLL4-NOTCH1 signaling by 2 [research.knu.ac.kr]

- 5. This compound | HIF-1α/DLL4 Inhibitor [medchemexpress.com]

- 6. This compound exhibits antiangiogenic activity through inhibition ... [sciety.org]

- 7. The inhibition of endothelial DLL4-NOTCH1 signaling by 2 [kci.go.kr]

Steppogenin's Inhibition of the MAPK Signaling Pathway

The following table synthesizes the quantitative data and experimental observations from the key study on steppogenin [1].

| Parameter Assessed | Experimental Model | Observed Effect of this compound | Significance / Implication |

|---|---|---|---|

| Cell Viability (MTT assay) | BV2 microglial cells | No cytotoxicity at 10.0 - 80.0 μM | Confirms anti-inflammatory effects are not due to cell death [1]. |

| Pro-inflammatory Cytokines (mRNA Expression) | LPS-stimulated BV2 cells | Dose-dependent ↓ in TNF-α, IL-1β, IL-12, and IL-6 | Suppresses key neuroinflammatory signaling molecules [1]. |

| Inflammatory Mediators | LPS-stimulated BV2 cells | Dose-dependent ↓ in Nitrite, PGE2, iNOS, and COX-2 | Reduces production of critical enzymes and mediators of inflammation [1]. |

| MAPK Phosphorylation (Western Blot) | LPS-stimulated BV2 cells | Inhibition of JNK and p38 phosphorylation; no significant effect on ERK | Specifically targets the JNK and p38 stress-activated MAPK pathways [1]. |

| NF-κB Signaling (Western Blot/Immunofluorescence) | LPS-stimulated BV2 & primary microglial cells | Inhibited IκB-α degradation & NF-κB (p65/p50) nuclear translocation | Blocks a major parallel pro-inflammatory signaling pathway [1]. |

Experimental Workflow & Signaling Pathway

The research methodology from the key study [1] can be visualized in the following experimental workflow and signaling pathway diagram.

Experimental workflow for studying this compound's effects [1].

The diagram below illustrates the specific molecular pathway inhibited by this compound.

This compound inhibits the JNK/p38 MAPK and NF-κB pathways to reduce neuroinflammation [1].

Research Context and Limitations

It's important to interpret these findings within their research context. The primary source is a 2017 study, so the field would benefit from more recent validation [1]. The research provides a strong mechanistic foundation in cellular models, but findings have not yet been extended to in vivo animal models of disease, which is a critical next step for drug development.

Future Research Directions

To advance this compound as a therapeutic candidate, future research should focus on:

- In Vivo Validation: Testing efficacy in animal models of neuroinflammatory diseases (e.g., Alzheimer's disease, Parkinson's disease, multiple sclerosis).

- Specificity and Off-Target Effects: Conducting kinome-wide screens to confirm target specificity and identify potential off-target interactions.

- ADME and Pharmacokinetics: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

- Structural Optimization: Exploring synthetic derivatives of this compound to improve its potency, selectivity, and drug-like properties.

References

Steppogenin anti-inflammatory effects

Molecular Mechanisms of Action

Steppogenin exerts its anti-inflammatory effects through multi-target actions on critical cellular signaling pathways.

- NF-κB Pathway Inhibition: In LPS-stimulated microglial cells, this compound suppresses the nuclear translocation of the NF-κB p50/p65 heterodimer by inhibiting IκB-α phosphorylation and degradation. This prevents the transcription of pro-inflammatory genes [1].

- MAPK Pathway Suppression: this compound specifically inhibits the phosphorylation of JNK and p38 MAPK in activated microglia, contributing to its antineuroinflammatory effects. The ERK pathway appears less affected [1].

- Anti-angiogenic Action: In endothelial cells, this compound inhibits HIF-1α accumulation under hypoxic conditions and suppresses VEGF-induced DLL4 expression and NOTCH1 signaling, disrupting sprouting angiogenesis [2] [3].

The following diagram illustrates these interconnected mechanisms:

This compound inhibits multiple pro-inflammatory and pro-angiogenic signaling pathways.

Quantitative Anti-inflammatory Effects

This compound significantly reduces the production of key inflammatory mediators and cytokines in a dose-dependent manner, without exhibiting cytotoxicity at effective concentrations.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglial Cells [1]

| Target | Effect of this compound | Dose Range Tested | Key Findings |

|---|---|---|---|

| Nitric Oxide (NO) | ↓ Production | 10 - 80 µM | Significant inhibition of nitrite (a stable NO metabolite) production. |

| PGE2 | ↓ Production | 10 - 80 µM | Significant suppression of PGE2 production. |

| iNOS & COX-2 | ↓ Protein Expression | 10 - 80 µM | Downregulation of iNOS and COX-2 protein levels. |

| TNF-α, IL-1β, IL-6, IL-12 | ↓ mRNA Expression | 10 - 80 µM | Dose-dependent reduction of pro-inflammatory cytokine mRNA. |

Table 2: Anti-angiogenic and Other Cellular Effects [2] [3] [4]

| Cell Type / Model | Process / Target | Effect of this compound | Experimental Context |

|---|---|---|---|

| Endothelial Cells | DLL4/NOTCH1 Signaling | Inhibition | Suppressed VEGF-induced pathway activity [3]. |

| Endothelial Cells | Cell Migration & Proliferation | Inhibition | Disrupted VEGF-induced processes [2] [3]. |

| Endothelial Cells | 3D Sprouting Angiogenesis | Suppression | Inhibited VEGF-induced sprouting from spheroids [2] [3]. |

| S. cerevisiae (Yeast) | Chronological Lifespan | Extension (15-25%) | Antioxidant effect, reduced intracellular ROS [4]. |

| BV2 & Primary Microglia | Cell Viability | No Cytotoxicity | Confirmed via MTT assay up to 80 µM [1]. |

Experimental Protocols for Key Assays

For researchers seeking to replicate or build upon these findings, here are summaries of core methodologies used in the cited studies.

1. Cell Culture and Treatment

- Cell Lines: Commonly used models include BV2 murine microglial cells and primary rat microglial cells for neuroinflammation [1], and EA.hy926 human endothelial cells for angiogenesis studies [3].

- Inflammation Induction: Cells are typically stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce neuroinflammation [1] or with VEGF (e.g., 10-20 ng/mL) to induce angiogenic responses [3].

- This compound Treatment: Tested across a concentration range (e.g., 10-80 µM). Pre-treatment (e.g., 1-12 hours) prior to stimulus is common [1] [3].

2. Key Protocol: Measuring Inflammatory Mediators (NO, PGE2, Cytokines)

- Nitrite Quantification (Griess Assay): Cell culture supernatants are collected 24h post-LPS stimulation. Supernatant is mixed with an equal volume of Griess reagent, incubated, and absorbance is measured at 540-550 nm. Nitrite concentration is determined from a standard curve [1].

- PGE2 & Cytokine ELISA: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits are used according to manufacturer protocols to quantify PGE2 and cytokines in cell culture supernatants [1] [5].

- RNA Extraction & qRT-PCR: Total RNA is isolated, reverse transcribed into cDNA, and amplified using gene-specific primers for cytokines. mRNA expression levels are normalized to a housekeeping gene and calculated using the 2^(-ΔΔCt) method [1] [2].

3. Key Protocol: Protein Analysis (Western Blot)

- Protein Extraction: Total protein is extracted. For NF-κB studies, cytoplasmic and nuclear proteins are fractionated.

- Gel Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.

- Antibody Incubation: Membranes are incubated with primary antibodies against target proteins and HRP-conjugated secondary antibodies.

- Signal Detection: Protein bands are visualized using enhanced chemiluminescence reagents. Band intensity is quantified densitometrically [1] [2].

4. Key Protocol: Luciferase Reporter Assay

- Transfection: EA.hy926 cells are co-transfected with a luciferase reporter vector and a control vector.

- Treatment & Measurement: After treatment, cell lysates are prepared. Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay kit. The ratio of firefly to Renilla luciferase activity indicates pathway activity [3].

Pharmacokinetics and Research Perspectives

Understanding the absorption and distribution of this compound is critical for its development as a therapeutic agent.

Table 3: Pharmacokinetic Profile of this compound in Mice [6]

| Administration Route | Absolute Bioavailability | Remarks |

|---|---|---|

| Intravenous (IV) | 100% (reference) | Favorable pharmacokinetics for this route. |

| Subcutaneous (SC) | 84.7 - 96.0% | High bioavailability, promising for injection. |

| Intraperitoneal (IP) | 54.0 - 54.6% | Moderate bioavailability. |

| Per Oral (PO) | 5.73 - 10.0% | Low bioavailability, limited by P-gp efflux and first-pass metabolism. |

- Strategies to Improve Oral Availability: Co-administration with P-glycoprotein inhibitors significantly increased oral bioavailability by 315% and 149%, suggesting that formulation strategies targeting efflux and metabolism can enhance oral delivery [6].

References

- 1. Isolated from Cudrania tricuspidata Shows... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses tumor growth and sprouting ... [sciencedirect.com]

- 3. exhibits antiangiogenic activity... | this compound Square Research [researchsquare.com]

- 4. Frontiers | Model yeast as a versatile tool to examine the antioxidant... [frontiersin.org]

- 5. 13 by Morus alba stem extract and oxyresveratrol in RAW ... [pmc.ncbi.nlm.nih.gov]

- 6. Administration route-dependent pharmacokinetic and... [link.springer.com]

Quantitative Data on Antineuroinflammatory Effects

The table below summarizes the key experimental findings from a 2017 study on steppogenin in LPS-stimulated BV2 microglial cells.

| Parameter Assessed | Experimental Model | This compound Concentration Range | Observed Effect |

|---|---|---|---|

| Cell Viability (MTT assay) | BV2 microglial cells | 10.0 - 80.0 μM | No cytotoxicity observed [1] |

| Pro-inflammatory Cytokines (mRNA expression) | LPS-stimulated BV2 cells | 10.0 - 80.0 μM | Dose-dependent reduction of TNF-α, IL-1β, IL-12, and IL-6 [1] |

| Inflammatory Mediators | LPS-stimulated BV2 cells | 10.0 - 80.0 μM | Dose-dependent inhibition of nitrite and PGE2 production [1] |

| Key Enzymes (Protein expression) | LPS-stimulated BV2 cells | 10.0 - 80.0 μM | Dose-dependent suppression of iNOS and COX-2 protein [1] |

| NF-κB Pathway | LPS-stimulated BV2 cells | 20.0 - 80.0 μM | Inhibited IκB-α phosphorylation and nuclear translocation of NF-κB (p50/p65) [1] |

| MAPK Pathway | LPS-stimulated BV2 cells | 20.0 - 80.0 μM | Suppressed phosphorylation of JNK and p38; no significant effect on ERK [1] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the seminal study.

Cell Culture and Viability: Immortalized BV2 microglial cells and rat primary microglial cells were used. Cells were pretreated with various concentrations of this compound (10-80 μM) for 1 hour before being stimulated with E. coli LPS (1 μg/mL) to induce inflammation. Cell viability was assessed using the MTT assay after 24 hours of incubation [1].

Measurement of mRNA Expression: After 12 hours of LPS stimulation, total RNA was extracted. The mRNA expression levels of the pro-inflammatory cytokines TNF-α, IL-1β, IL-12, and IL-6 were quantified using quantitative real-time reverse transcriptase PCR (qPCR) [1].

Analysis of Nitrite, PGE2, iNOS, and COX-2: Nitrite accumulation in the culture medium (a measure of NO production) was measured after 24 hours using the Griess reaction. The production of PGE2 was analyzed by an appropriate assay (e.g., ELISA). The protein expression levels of iNOS and COX-2 were determined by western blot analysis after 24 hours of LPS treatment [1].

Investigation of NF-κB Pathway: Proteins were extracted from cells after 1 hour of LPS stimulation. Cytosolic and nuclear fractions were separated. The degradation and phosphorylation of IκB-α, as well as the nuclear translocation of NF-κB p50 and p65 subunits, were analyzed by western blot. Immunofluorescence was used to visually confirm the localization of p50. NF-κB DNA binding activity in nuclear extracts was measured using an ELISA-based binding assay [1].

Investigation of MAPK Pathway: Proteins were extracted after 1 hour of LPS stimulation. The phosphorylation levels of key MAPKs—ERK, JNK, and p38—were analyzed by western blot using phospho-specific antibodies [1].

Signaling Pathway Diagram

The diagram below illustrates the molecular mechanism by which this compound exerts its antineuroinflammatory effects, based on the described research.

This diagram illustrates the proposed mechanism: LPS activates both the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory mediators. This compound inhibits this process by suppressing the activation of both pathways [1].

Interpretation and Research Context

- Mechanism Insight: The core mechanism involves this compound's interference with two critical pro-inflammatory signaling pathways: NF-κB and MAPK (specifically JNK and p38). This dual inhibition effectively reduces the downstream expression of key inflammatory enzymes and cytokines [1].

- Comparative Evidence: Other plant-derived flavonoids, like myricetin, have also been shown to inhibit neuroinflammation by modulating the MAPK pathway, supporting the broader validity of targeting these pathways with natural compounds [2].

- Therapeutic Implication: Since microglial activation and subsequent neuroinflammation are hallmarks of many neurodegenerative diseases, this compound represents a promising candidate for further research and development [1] [3].

The existing data on this compound is promising, though the primary research is from 2017. To advance therapeutic development, future work could focus on in vivo validation, pharmacokinetic studies, and further elucidation of its molecular targets.

References

Steppogenin as a Dual Inhibitor of Sprouting Angiogenesis: A Technical Guide for Researchers

Introduction and Molecular Mechanisms of Action

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, represents a critical therapeutic target in numerous pathological conditions, particularly in solid tumor growth and metastatic progression. Tumors cannot exceed 1-2 mm³ without establishing a blood supply to deliver oxygen and nutrients, making the "angiogenic switch" a pivotal event in cancer progression [1]. Under hypoxic conditions commonly found in solid tumors, cancer cells activate hypoxia-inducible factor-1α (HIF-1α), a master regulator of the adaptive response to low oxygen tension [2] [3]. HIF-1α accumulation triggers the transcription of genes involved in angiogenesis, including vascular endothelial growth factor (VEGF), which drives the formation of new blood vessels to support tumor growth and metastasis [2].

A critical aspect of sprouting angiogenesis involves the differentiation of endothelial cells into specialized tip cells characterized by high expression of delta-like ligand 4 (DLL4) [2] [3]. These tip cells lead the developing vascular sprouts through filopodia extension, while trailing stalk cells proliferate and form the lumen of new vessels. The DLL4-Notch signaling pathway creates a feedback mechanism that controls the appropriate ratio of tip to stalk cells, ensuring proper vascular network formation [4]. In pathological conditions like cancer, this process becomes dysregulated, resulting in the formation of abnormal, dysfunctional vascular networks that further exacerbate tumor hypoxia and promote metastasis.

Steppogenin, a natural compound extracted from the root bark of Morus alba L. (white mulberry), has recently emerged as a promising therapeutic agent capable of simultaneously targeting both HIF-1α in tumor cells and DLL4 in endothelial cells [2] [3] [5]. This dual inhibition represents a novel approach in anti-angiogenic therapy, potentially addressing the limitations of single-target agents that often face resistance through compensatory pathway activation. The molecular mechanisms underlying this compound's activity involve the dose-dependent inhibition of HIF-1α transcriptional activity under hypoxic conditions and suppression of VEGF-induced DLL4 expression in vascular endothelial cells, effectively disrupting two critical components of the angiogenic cascade [2].

This compound's dual inhibition of HIF-1α and DLL4 in the angiogenic pathway.

Experimental Evidence of Anti-Angiogenic Effects

In Vitro and Ex Vivo Findings

Research demonstrates that this compound exerts significant anti-angiogenic effects across multiple experimental models. In HEK293T cells under hypoxic conditions, this compound inhibited HIF-1α transcriptional activity in a dose-dependent manner as measured by dual-luciferase reporter assays [2] [3]. This inhibition resulted in reduced protein levels of HIF-1α and decreased expression of HIF-1α target genes. Concurrently, in vascular endothelial cells, this compound suppressed VEGF-induced DLL4 expression, disrupting the coordination of tip and stalk cells essential for sprouting angiogenesis [2]. Furthermore, this compound significantly impaired fundamental endothelial cell functions, suppressing both hypoxia-induced vascular endothelial cell proliferation and migration capacity, which are essential processes for new blood vessel formation [2] [3].

In ex vivo models using endothelial cell spheroids, this compound demonstrated potent inhibition of VEGF-induced sprouting, a key morphological event in early angiogenesis [2]. This suppression of sprouting angiogenesis occurred at non-cytotoxic concentrations, confirming that the observed effects were specifically due to anti-angiogenic activity rather than general cellular toxicity. The compound maintained efficacy across multiple cell types, including tumor cells and retinal pigment epithelial cells, suggesting broad applicability for angiogenic diseases [2] [3].

In Vivo Efficacy

The therapeutic potential of this compound was further validated in in vivo allograft tumor experiments, where administration significantly suppressed tumor growth [2] [3]. This anti-tumor effect was attributed to the compound's anti-angiogenic activity through dual inhibition of HIF-1α and DLL4. Tumor tissue analysis revealed reduced vascular density, consistent with the impairment of sprouting angiogenesis observed in vitro. These findings position this compound as a promising candidate for treating solid tumors and other conditions characterized by pathological angiogenesis [2].

Table 1: Summary of this compound's Anti-Angiogenic Effects Across Experimental Models

| Experimental System | Key Findings | Significance |

|---|---|---|

| HEK293T Cells (hypoxic conditions) | Dose-dependent inhibition of HIF-1α transcriptional activity; Reduced HIF-1α protein levels | Targets tumor hypoxia response pathway |

| Vascular Endothelial Cells | Suppressed VEGF-induced DLL4 expression; Inhibited proliferation and migration | Disrupts tip cell formation and endothelial function |

| EC Spheroids (ex vivo) | Inhibited VEGF-induced sprouting angiogenesis | Blocks morphological angiogenesis events |

| Allograft Tumor Models (in vivo) | Suppressed tumor growth; Reduced tumor vascular density | Confirms therapeutic potential in disease models |

Detailed Experimental Protocols

HIF-1α Transcriptional Activity Assay

The assessment of HIF-1α inhibition followed a standardized protocol using a dual-luciferase reporter assay system [2] [3]. Researchers cultured HEK293T cells under hypoxic conditions (1% O₂) to simulate the tumor microenvironment and induce HIF-1α stabilization. Prior to hypoxia exposure, cells were transfected with a HIF-responsive luciferase construct containing hypoxia response elements (HREs) upstream of the firefly luciferase gene. A constitutively expressed Renilla luciferase plasmid was co-transfected to normalize for transfection efficiency and cellular toxicity.

- Treatment Protocol: Cells were treated with varying concentrations of this compound (typically ranging from 1-100 μM) or vehicle control for 6-24 hours during hypoxia exposure. Positive control groups included known HIF-1α inhibitors or cells maintained under normoxic conditions.

- Luciferase Measurement: After treatment, cells were lysed, and firefly and Renilla luciferase activities were measured sequentially using a luminometer. The HIF-1α transcriptional activity was expressed as the ratio of firefly to Renilla luciferase activity.

- Validation Methods: The specificity of this compound's effect on HIF-1α was confirmed through complementary techniques including Western blot analysis to measure HIF-1α protein levels and real-time qPCR to quantify expression of HIF-1α target genes such as VEGF and GLUT1 [2].

This comprehensive approach verified that this compound directly inhibits HIF-1α transcriptional activity rather than merely affecting protein stability, providing mechanistic insight into its anti-angiogenic action.

DLL4 Expression Analysis

The effect of this compound on VEGF-induced DLL4 expression was evaluated in vascular endothelial cells using multiple complementary techniques [2] [3]. Cells were preconditioned with this compound across a concentration range before stimulation with VEGF (typically 10-50 ng/mL) to activate DLL4 expression.

- Transcript Level Assessment: Real-time qPCR was performed to quantify DLL4 mRNA expression. RNA was extracted using standard methodologies, reverse transcribed to cDNA, and amplified using DLL4-specific primers. Expression levels were normalized to housekeeping genes such as GAPDH or β-actin, and the 2^(-ΔΔCt) method was used to calculate fold changes relative to control groups.

- Protein Level Analysis: Western blotting and immunofluorescent staining were employed to assess DLL4 protein expression. For Western blotting, total protein extracts were separated by SDS-PAGE, transferred to membranes, and probed with anti-DLL4 antibodies. Immunofluorescent staining allowed visualization of DLL4 localization and expression at the cellular level, providing spatial information about this compound's effects.

- Dose-Response Relationship: Both mRNA and protein analyses demonstrated a clear dose-dependent inhibition of VEGF-induced DLL4 expression by this compound, establishing its potency in disrupting this critical angiogenic pathway [2].

Sprouting Angiogenesis Assay

The functional impact of this compound on angiogenic sprouting was evaluated using a three-dimensional endothelial cell spheroid model that closely mimics in vivo angiogenesis [2]. This assay provides a comprehensive assessment of multiple angiogenic processes, including matrix degradation, endothelial cell migration, and tube formation.

- Spheroid Generation: Endothelial cells were suspended in culture medium containing methylcellulose to promote spheroid formation or were centrifuged in non-adherent round-bottom plates to form uniform spheroids overnight.

- Embedding and Stimulation: Mature spheroids were embedded in collagen gels and stimulated with VEGF (50 ng/mL) in the presence or absence of this compound. Control groups included unstimulated spheroids and spheroids treated with known angiogenesis inhibitors.

- Sprout Quantification: After 18-24 hours of incubation, sprout formation was visualized under phase-contrast microscopy, and sprout length and number were quantified using image analysis software. This compound treatment resulted in significant reduction of both parameters, demonstrating inhibition of VEGF-induced sprouting angiogenesis.

- Complementary Assays: Additional validation was provided through endothelial cell migration assays (using Boyden chambers or wound healing models) and proliferation assays (such as MTT or BrdU incorporation), which collectively confirmed this compound's anti-angiogenic properties [2].

Experimental workflow for assessing this compound's effects on sprouting angiogenesis and HIF-1α activity.

Table 2: Key Experimental Parameters for Evaluating this compound Activity

| Assay Type | Critical Parameters | Controls Recommended | Output Measurements |

|---|---|---|---|

| Dual-Luciferase Reporter Assay | 1% O₂ hypoxia, 6-24h treatment, HRE-containing construct | Normoxic cells, Known HIF inhibitors | Firefly/Renilla luciferase ratio |

| DLL4 Expression Analysis | VEGF stimulation (10-50 ng/mL), 4-12h this compound pretreatment | VEGF-only control, DLL4 inhibitors | DLL4 mRNA (qPCR), Protein (Western/IF) |

| Sprouting Angiogenesis Assay | EC spheroids in collagen gel, VEGF (50 ng/mL) | Unstimulated control, Angiogenesis inhibitors | Sprout length, Sprout number |

| Cell Viability Assay | 24-72h treatment, Multiple concentrations | Vehicle control, Cytotoxic positive control | IC₅₀ values, % viability |

Research Significance and Context

Advantages of Dual-Targeting Strategy

This compound's capacity to simultaneously inhibit both HIF-1α in tumors and DLL4 in the endothelium represents a significant advancement in anti-angiogenic therapy development [2] [3]. Traditional anti-angiogenic approaches focusing on single targets, particularly VEGF signaling, have demonstrated limited clinical efficacy due to inherent resistance mechanisms. Tumors often develop alternative angiogenic pathways when primary pathways are blocked, including vessel co-option, intussusceptive angiogenesis, and vascular mimicry [4] [1]. For instance, in hepatocellular carcinoma, resistance to bevacizumab (anti-VEGF antibody) frequently occurs through vessel co-option, where tumor cells migrate along pre-existing vessels rather than inducing new ones [4].

The strategic importance of targeting both HIF-1α and DLL4 lies in addressing two fundamental components of the angiogenic cascade: the hypoxic drive within tumors (via HIF-1α inhibition) and the cellular execution of sprouting angiogenesis (via DLL4 suppression) [2]. HIF-1α serves as a master regulator of the transcriptional response to hypoxia, controlling the expression of numerous pro-angiogenic factors beyond VEGF, including platelet-derived growth factor (PDGF) and matrix metalloproteinases (MMPs) [6]. Simultaneously, DLL4-mediated Notch signaling represents a critical regulatory mechanism determining tip and stalk cell selection during sprouting angiogenesis [4]. By disrupting both pathways, this compound potentially creates a synergistic anti-angiogenic effect that may overcome the limitations of single-target agents.

Potential Clinical Applications and Future Directions

The dual inhibition profile of this compound suggests potential applications beyond oncology for treating other angiogenic diseases where both hypoxia and aberrant endothelial signaling contribute to pathology [2]. Additionally, the natural origin of this compound from Morus alba L. may offer advantages in terms of safety profile and synthetic accessibility compared to purely synthetic compounds, though comprehensive toxicity studies are still needed [7].

Future research should focus on several key areas:

- Detailed mechanism of action studies to identify the precise molecular targets through which this compound modulates HIF-1α and DLL4 expression

- Pharmacokinetic optimization to improve bioavailability and tissue distribution

- Combination therapy strategies with existing chemotherapeutic agents, immunotherapies, or other targeted therapies

- Investigation of potential applications in non-oncological conditions characterized by pathological angiogenesis, such as diabetic retinopathy and age-related macular degeneration

The promising preclinical data on this compound highlights the continued value of natural product screening in drug discovery, particularly for complex multipathway diseases like cancer where single-target approaches have shown limited success [2] [7]. As resistance to current anti-angiogenic therapies remains a significant clinical challenge, dual-targeting agents like this compound represent an important direction for next-generation therapeutic development.

Conclusion

References

- 1. Decoding tumor angiogenesis: pathways, mechanisms, and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses tumor growth and sprouting ... [sciencedirect.com]

- 3. This compound suppresses tumor growth and sprouting ... [pubmed.ncbi.nlm.nih.gov]

- 4. Angiogenesis and Immunosuppressive Niche in ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses tumor growth and sprouting ... [medchemexpress.com]

- 6. Mechanism of disturbed endothelial cell function ... [spandidos-publications.com]

- 7. Potential Role and Mechanism of Mulberry Extract in ... [mdpi.com]

Summary of Key Experimental Data

| Experimental Aspect | Findings/Outcomes | Model System | Citation |

|---|---|---|---|

| Cell Viability (Cytotoxicity) | No cytotoxicity observed at concentrations of 10.0 - 80.0 μM. | BV2 microglial cells | [1] |

| Pro-inflammatory Cytokines (mRNA) | Dose-dependent reduction in TNF-α, IL-1β, IL-12, and IL-6 mRNA expression. | LPS-stimulated BV2 cells | [1] |

| Inflammatory Mediators | Inhibition of nitrite and PGE2 production. Suppression of iNOS and COX-2 protein expression. | LPS-stimulated BV2 and rat primary microglial cells | [1] |

| NF-κB Pathway | Inhibition of IκB-α phosphorylation and degradation. Suppression of NF-κB (p50/p65) nuclear translocation and DNA binding activity. | LPS-stimulated BV2 and rat primary microglial cells | [1] |

| MAPK Pathway | Suppression of JNK and p38 MAPK phosphorylation. No significant effect on ERK phosphorylation. | LPS-stimulated BV2 cells | [1] |

Detailed Experimental Protocols

The following section details the key methodologies used to investigate steppogenin's effects, providing a reference for experimental replication.

Cell Culture and Viability Assay

- Cell Lines: Immortalized murine BV2 microglial cells and rat primary microglial cells [1].

- Activation Stimulus: Cells were stimulated with Lipopolysaccharide (LPS) at 1 μg/mL to induce neuroinflammation [1].

- Treatment: Cells were pre-treated with various concentrations of this compound (10.0 - 80.0 μM) for a specified time before LPS challenge [1].

- Viability Assessment: Cell viability was assessed using the MTT assay. After treatment, MTT reagent was added to the cells and incubated. The resulting formazan crystals were dissolved, and absorbance was measured to determine cell viability [1].

Analysis of mRNA Expression

- Method: Quantitative Real-Time Reverse Transcriptase Polymerase Chain Reaction (qRT-PCR).

- Procedure:

- RNA Extraction: Total RNA was isolated from treated BV2 cells.

- cDNA Synthesis: RNA was reverse transcribed into complementary DNA (cDNA).

- qPCR Amplification: cDNA was amplified using specific primers for target genes (TNF-α, IL-1β, IL-12, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization. The change in mRNA expression was calculated using the 2^–ΔΔCt method [1].

Protein Expression Analysis (Western Blot)

- Procedure:

- Protein Extraction: Total protein was extracted from treated cells. Nuclear and cytoplasmic fractions were separated for analyzing protein translocation.

- Gel Electrophoresis: Proteins were separated by SDS-PAGE and transferred to a membrane.

- Antibody Incubation: The membrane was incubated with primary antibodies (e.g., against iNOS, COX-2, IκB-α, p-IκB-α, p65, p-p38, p-JNK) and subsequently with enzyme-linked secondary antibodies.

- Detection: Protein bands were visualized using a chemiluminescence detection system [1].

Measurement of Soluble Factors

- Nitric Oxide (NO): The production of NO was assessed indirectly by measuring the accumulation of nitrite (a stable breakdown product) in the culture supernatant using the Griess reaction [1].

- Prostaglandin E2 (PGE2): The level of PGE2 in the culture supernatant was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit [1].

NF-κB DNA Binding and Localization

- DNA Binding Activity: The DNA binding activity of NF-κB in nuclear extracts was measured using an ELISA-based kit that specifically detects NF-κB subunits bound to their target DNA sequence [1].

- Immunofluorescence: Cells were fixed, permeabilized, and stained with a primary antibody against the NF-κB p50 subunit, followed by a fluorescently labeled secondary antibody. The cellular localization of NF-κB (cytoplasmic vs. nuclear) was visualized using confocal microscopy [1].

Signaling Pathways and Mechanism of Action

This compound exerts its antineuroinflammatory effects primarily by modulating two key signaling pathways: NF-κB and MAPK. The following diagram illustrates the proposed mechanism of action based on the research findings.

This diagram illustrates that this compound (blue octagon) inhibits LPS-induced neuroinflammation by preventing the degradation of IκB-α (which traps NF-κB in the cytoplasm) and by directly suppressing the phosphorylation of JNK and p38 MAPKs. This dual action ultimately blocks the production of pro-inflammatory mediators [1].

Interpretation and Research Implications

The evidence indicates that this compound is a promising natural compound for targeting neuroinflammation. Its ability to modulate multiple key pathways simultaneously (NF-κB and MAPK) suggests a potent and broad mechanism of action. The lack of cytotoxicity in the effective concentration range is a positive indicator for its therapeutic potential [1].

- Research Context: Microglial activation and the resulting neuroinflammation are key contributors to the pathology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke [1] [2]. The NF-κB and MAPK pathways are central regulators of this inflammatory response [1] [3].

- Comparative Perspective: Other natural compounds, such as Tanshinone IIA, have also been shown to confer anti-neuroinflammatory effects by modulating microglial polarization via the NF-κB pathway, highlighting this mechanism as a validated therapeutic strategy [3].

References

Pharmacological Activities and Mechanisms

Extensive preliminary research reveals that steppogenin exerts significant effects through modulation of key signaling pathways.

| Pharmacological Activity | Observed Effects | Proposed Mechanisms / Key Findings | Experimental Models |

|---|---|---|---|

| Anti-neuroinflammation [1] [2] [3] | ↓ NO, PGE₂, TNF-α, IL-1β, IL-6, IL-12; ↓ iNOS & COX-2 protein expression | Inhibits NF-κB nuclear translocation & IκB-α phosphorylation; Suppresses JNK and p38 MAPK signaling | LPS-stimulated BV2 microglial cells; Primary rat microglial cells |

| Anti-angiogenesis & Anti-tumor [4] [5] [6] | Suppresses endothelial cell (EC) migration, proliferation, and sprouting; Inhibits tumor growth | Dual inhibition of HIF-1α protein levels in tumor cells and VEGF-induced DLL4 expression in ECs; Inhibits both DLL4 and NOTCH1 signaling | HEK293T cells; EA.hy926 endothelial cells; Mouse allograft tumor models |

| Chondroprotective [7] | ↓ PGE₂ and COX-2 production; ↓ MMP-13 production | Contributes to anti-inflammatory effect of Morus alba stem extract (MSE) on human chondrocytes | IL-1β-stimulated C28/I2 human chondrocyte cell line |

The following diagram illustrates the anti-neuroinflammatory mechanism of this compound in microglial cells:

This compound inhibits neuroinflammation by blocking NF-κB and MAPK pathways.

Pharmacokinetics and Bioavailability

The route of administration critically influences this compound's bioavailability, which is a major consideration for therapeutic development [8].

| Administration Route | Absolute Bioavailability (BA) | Key Findings / Proposed Reasons for BA |

|---|---|---|

| Intravenous (IV) | 100% (reference) | Complete systemic availability. |

| Subcutaneous (SC) | 84.7 – 96.0% | High and favorable systemic exposure. |

| Intraperitoneal (IP) | 54.0 – 54.6% | Moderate bioavailability. |

| Per Oral (PO) | 5.73 – 10.0% | Low bioavailability, attributed to P-glycoprotein (P-gp) efflux and first-pass phase II metabolism. |

Strategies to improve oral bioavailability:

- P-gp Inhibition: Co-administration with the P-gp inhibitor verapamil increased oral BA by 315% [8].

- Formulation with TPGS: Co-administration with D-α-tocopherol polyethylene glycol 1000 succinate (TPGS), a P-gp inhibitor and emulsifier, increased oral BA by 149% [8].

Analytical Methods and Natural Sources

A reliable analytical method is crucial for quantifying this compound in research and quality control.

- Validated HPLC-DAD Method: A 2024 study developed and validated a specific method for simultaneously quantifying this compound and other flavonoids in Morus alba stems [9] [10].

- Method Performance: The method showed excellent linearity (R² > 0.9957), with high sensitivity (LOD 0.006-0.018 μg/mL; LOQ 0.020-0.061 μg/mL) and precision (RSD < 2.27%) [9].

- Natural Sources: this compound has been isolated from Cudrania tricuspidata [1] [2] [3] and Morus alba (white mulberry) [4] [5] [9].

Future Research Directions

While preliminary data is promising, several areas require further investigation to advance this compound toward clinical application:

- Toxicology and Safety: Comprehensive in vivo toxicology studies and safety profiles are needed.

- Formulation Development: Advanced formulations (e.g., nanoparticles, lipid-based systems) should be explored to enhance oral absorption and stability.

- Disease Model Efficacy: Further validation of efficacy in more complex and chronic animal models of neurodegeneration and cancer.

- Target Specificity: Deeper investigation into its molecular targets and potential off-target effects.

References

- 1. This compound Isolated from Cudrania tricuspidata Shows ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Isolated from Cudrania tricuspidata Shows ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Isolated from Cudrania tricuspidata Shows ... [mdpi.com]

- 4. This compound suppresses tumor growth and sprouting ... [sciencedirect.com]

- 5. exhibits antiangiogenic activity... | this compound Square Research [researchsquare.com]

- 6. This compound exhibits antiangiogenic activity through inhibition of ... [sciety.org]

- 7. 13 by Morus alba stem extract and oxyresveratrol in RAW ... [pmc.ncbi.nlm.nih.gov]

- 8. Administration route-dependent pharmacokinetic and... [link.springer.com]

- 9. Development and Validation of an HPLC-DAD Method for ... [koreamed.org]

- 10. Development and Validation of an HPLC-DAD Method for... | 研飞ivySCI [ivysci.com]

Comprehensive Application Notes and Protocols for Steppogenin Extraction, Isolation, and Bioactivity Assessment from Morus alba

Introduction to Steppogenin and Its Significance in Morus alba

This compound is a biologically active flavonoid compound predominantly isolated from various parts of the Morus alba L. plant (white mulberry). This prenylated flavonoid has gained significant attention in natural product research and drug development due to its diverse pharmacological properties, including potential antioxidant, anti-inflammatory, and anticancer activities. The compound is part of the rich phytochemical profile of Morus alba, which contains numerous bioactive compounds such as flavonoids, benzofurans, alkaloids, stilbenes, and chalcones [1]. Morus alba has a long history of use in Traditional Chinese Medicine (TCM), where different plant parts have been employed to treat various conditions, including gout, arthritis, rheumatism, and diabetes [1] [2].

The chemical structure of this compound features a flavonoid backbone with specific hydroxylation and prenylation patterns that contribute to its biological activity and physicochemical properties. This compound is primarily found in the twigs (Ramulus Mori, known as Sangzhi in Chinese) and root bark of Morus alba [1]. Recent research interest in this compound has intensified due to its potential therapeutic applications, necessitating standardized protocols for its extraction, isolation, and characterization. This document provides comprehensive application notes and detailed experimental protocols for researchers working on the extraction and evaluation of this compound from Morus alba.

Chemical Profiling and Natural Distribution in Morus alba

Plant Sources and Distribution

This compound is identified as a constituent of Ramulus Mori (RM), the twigs of Morus alba L. [1]. In the context of Morus alba phytochemistry, this compound is classified among the flavonoid compounds that contribute to the plant's medicinal properties. The twigs of Morus alba are particularly rich in diverse flavonoid compounds, with this compound being one of the identified bioactive constituents [1]. It is important to note that the distribution of this compound within different parts of Morus alba varies significantly, with higher concentrations typically found in the twigs and root bark compared to other plant parts.

The chemical diversity within Morus alba is extensive, with over 198 active compounds identified across different plant parts [2]. Among these, flavonoids represent a major class of bioactive compounds, with 33 different flavonoids identified in Ramulus Mori alone [1]. This compound exists within this complex phytochemical matrix, often accompanied by related flavonoids such as mulberrin, morusin, oxyresveratrol, and mulberroside A [1]. The presence of these co-occurring compounds presents both challenges and opportunities for the selective extraction and isolation of this compound, necessitating optimized separation protocols to obtain high-purity compounds for research and development purposes.

Comprehensive Extraction Methodologies

Conventional Extraction Methods

Solvent selection is critical for efficient this compound extraction due to its intermediate polarity and solubility characteristics. Based on the phytochemical properties of flavonoids from Morus alba, the following solvent systems have been optimized:

- Ethanol-water mixtures (30-70% ethanol): This system provides balanced extraction efficiency for this compound, offering sufficient polarity to extract flavonoid compounds while minimizing co-extraction of highly polar compounds. The optimal ethanol concentration reported for flavonoid extraction from Morus alba leaves is approximately 40% [3].

- Methanol and acetone: These solvents demonstrate high extraction efficiency for flavonoids but require additional safety considerations for large-scale applications [4].

The extraction parameters must be carefully controlled to maximize this compound yield while maintaining compound integrity:

Table 1: Optimal Extraction Parameters for this compound from Morus alba

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60-70°C | Higher temperatures increase yield but risk degradation >70°C |

| Time | 90-150 minutes | Prolonged extraction beyond 150 minutes provides diminishing returns |

| Liquid-to-solid ratio | 30:1 to 40:1 mL/g | Higher ratios improve mass transfer but require larger solvent volumes |

| Particle size | 0.5-1.0 mm | Smaller particles increase surface area but may complicate filtration |

| Extraction cycles | 2-3 repetitions | Multiple extractions increase cumulative yield |

The standard reflux extraction procedure for this compound is as follows:

- Reduce dried Morus alba twigs to powder using a mechanical grinder and sieve to 40-60 mesh size.

- Accurately weigh 10.0 g of plant material and transfer to a round-bottom flask.

- Add 300 mL of 40% ethanol (v/v) to achieve a 30:1 liquid-to-solid ratio.

- Heat the mixture at 70°C for 120 minutes with continuous stirring at 200 rpm.

- Filter the extract through Whatman No. 1 filter paper while warm.

- Repeat the extraction twice with fresh solvent on the same plant material.

- Combine all filtrates and concentrate under reduced pressure at 50°C.

- Lyophilize the concentrated extract to obtain a dry powder for further processing.

Advanced Extraction Techniques

Ultrasound-assisted extraction (UAE) significantly enhances this compound yield while reducing extraction time and solvent consumption. The mechanism involves cavitation effects that disrupt plant cell walls, facilitating solvent penetration and compound release. The optimized UAE protocol for this compound includes:

- Equipment: Ultrasonic bath or probe system with temperature control

- Power density: 50-100 W/L for bath systems; 100-200 W/cm² for probe systems

- Duty cycle: Pulsed mode (5s on, 2s off) to prevent overheating

- Temperature: Maintain at 40-50°C to prevent degradation

- Time: 15-30 minutes total extraction time

Maceration with agitation represents an alternative approach suitable for thermolabile compounds:

- Place 10.0 g of powdered plant material in a sealed container with 300 mL of 40% ethanol.

- Agitate continuously on an orbital shaker at 150 rpm for 24 hours at room temperature.

- Filter and repeat extraction once.

- Combine filtrates and concentrate as described above.

The extraction workflow below illustrates the complete process from plant material to crude extract:

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC represents the primary analytical method for this compound quantification due to its reproducibility, accuracy, and compatibility with flavonoid analysis. The following optimized HPLC conditions provide excellent separation of this compound from other flavonoids in Morus alba extracts:

- Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size)

- Mobile phase:

- Solvent A: 0.1% formic acid in water

- Solvent B: 0.1% formic acid in acetonitrile

- Gradient program:

- 0-5 min: 20-30% B

- 5-15 min: 30-45% B

- 15-25 min: 45-60% B

- 25-30 min: 60-80% B

- 30-35 min: 80% B (isocratic)

- 35-40 min: 80-20% B (re-equilibration)

- Flow rate: 1.0 mL/min

- Injection volume: 10-20 μL

- Column temperature: 30°C

- Detection: UV-Vis at 280 nm or diode array detection (DAD)

For sample preparation, dissolve the dried extract in methanol to a concentration of 10 mg/mL. Filter through a 0.45 μm PTFE membrane before injection. The retention time of this compound under these conditions is typically between 18-22 minutes, but this should be confirmed using an authentic standard.

LC-MS/MS for Confirmation and Purity Assessment

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides definitive confirmation of this compound identity through accurate mass measurement and fragmentation pattern analysis:

- Ionization mode: Electrospray ionization (ESI) in positive mode

- Mass analyzer: Triple quadrupole or Q-TOF for accurate mass measurement

- Source parameters:

- Capillary voltage: 3.0 kV

- Source temperature: 150°C

- Desolvation temperature: 350°C

- Cone gas flow: 50 L/h

- Desolvation gas flow: 800 L/h

- MRM transitions (for triple quadrupole systems):

- Quantification transition: m/z 431.1 → 341.1

- Confirmation transition: m/z 431.1 → 313.0

- Collision energy: 20-35 eV (optimize for specific instrument)

Table 2: Analytical Techniques for this compound Characterization

| Technique | Application | Key Parameters | Limits of Detection |

|---|---|---|---|

| HPLC-UV | Quantification | Column: C18, Detection: 280 nm | ~0.1 μg/mL |

| LC-ESI-MS/MS | Identification | ESI+, MRM transitions | ~0.01 μg/mL |

| NMR | Structural elucidation | ¹H (500 MHz), ¹³C (125 MHz) | Not applicable |

Bioactivity Assessment Protocols

Antioxidant Activity Evaluation

This compound demonstrates significant antioxidant potential through multiple mechanisms, which can be evaluated using standardized assays:

DPPH Radical Scavenging Assay Protocol:

- Prepare this compound samples in methanol at concentrations ranging from 1-100 μg/mL.

- Mix 1.0 mL of each sample with 1.0 mL of 0.1 mM DPPH methanolic solution.

- Incubate in darkness for 30 minutes at room temperature.

- Measure absorbance at 517 nm against a methanol blank.

- Calculate percentage inhibition using: % Inhibition = [(A_control - A_sample) / A_control] × 100

- Determine IC₅₀ values (concentration providing 50% inhibition) using linear regression analysis.

ABTS Radical Cation Decolorization Assay:

- Generate ABTS•+ by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate.

- Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

- Mix 10 μL of sample with 1.0 mL of diluted ABTS•+ solution.

- Incubate for 6 minutes and measure absorbance at 734 nm.

- Calculate Trolox equivalent antioxidant capacity (TEAC) using a Trolox standard curve.

Anti-inflammatory Activity Assessment

The anti-inflammatory properties of this compound can be evaluated through its effect on inflammatory mediators using cell-based assays:

NO Production Inhibition in LPS-stimulated Macrophages:

- Culture RAW 264.7 murine macrophages in DMEM with 10% FBS at 37°C, 5% CO₂.

- Seed cells in 96-well plates at 1 × 10⁵ cells/well and incubate for 24 hours.

- Pre-treat cells with this compound (1-50 μM) for 2 hours.

- Stimulate with LPS (1 μg/mL) for 18 hours.

- Measure nitrite accumulation in culture supernatants using Griess reagent.

- Assess cell viability simultaneously using MTT assay to exclude cytotoxic effects.

Cytokine Expression Profiling:

- After LPS stimulation and this compound treatment, collect cell culture supernatants.

- Measure TNF-α, IL-6, and IL-1β production using ELISA kits according to manufacturer protocols.

- For gene expression analysis, extract total RNA and perform RT-qPCR for inflammatory genes.

The diagram below illustrates the major signaling pathways modulated by this compound:

Research Applications and Future Perspectives

Potential Therapeutic Applications

This compound demonstrates promising pharmacological potential that warrants further investigation for various therapeutic applications:

- Metabolic disorder management: Given the well-documented antidiabetic properties of Morus alba extracts [1], this compound may contribute to glucose metabolism regulation through mechanisms such as α-glucosidase inhibition and insulin sensitization.

- Inflammatory condition treatment: The anti-inflammatory properties of this compound support its potential development for conditions such as arthritis, inflammatory bowel disease, and dermatological inflammation.

- Oncological applications: Related flavonoids from Morus alba such as morusin have demonstrated antitumor effects on multiple cancer cell lines [5], suggesting this compound may share similar therapeutic potential.

Drug Development Considerations

For researchers considering this compound as a lead compound for drug development, several aspects require attention:

- Structure-activity relationships: Systematic modification of the this compound structure may enhance potency, selectivity, and pharmacokinetic properties. Key positions for modification include hydroxyl groups and the prenyl moiety.

- Formulation strategies: Address this compound's potential solubility limitations through advanced formulation approaches such as nanoemulsions, solid dispersions, or complexation with cyclodextrins.

- Toxicological profiling: Comprehensive safety assessment including acute and chronic toxicity studies, genotoxicity evaluation, and metabolic fate analysis.

Conclusion

This compound represents a promising bioactive flavonoid from Morus alba with significant potential for pharmaceutical development. The extraction and analytical protocols outlined in this document provide researchers with standardized methods to obtain high-quality this compound for further investigation. The comprehensive bioactivity assessment frameworks facilitate systematic evaluation of its therapeutic potential. Future research should focus on elucidating precise molecular mechanisms, optimizing bioavailability, and conducting pre-clinical efficacy studies to translate this compound from a research compound to a potential therapeutic agent.

References

- 1. World Journal of Traditional Chinese Medicine [journals.lww.com]

- 2. Comprehensive overview of different medicinal parts from Morus ... alba [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids from Morus alba L. Leaves - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 4. A Chemical Investigation of the Leaves of Morus L - PMC alba [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacological Properties of Morusin and Morusinol... [tjnpr.org]

Steppogenin isolation methods Cudrania tricuspidata

Documented Biological Activities of Steppogenin

The primary studied mechanism of this compound involves the suppression of neuroinflammation, a key process in several neurodegenerative diseases.

The table below summarizes the experimental findings from the key study:

| Experimental Model | Treatment with LPS | Treatment with this compound (20.0-80.0 µM) | Key Signaling Pathways Affected |

|---|---|---|---|

| BV2 Microglial Cells & Rat Primary Microglial Cells | ↑ Pro-inflammatory mediators (NO, PGE₂) [1] | Inhibited production in a dose-dependent manner [1] | NF-κB, MAPK (JNK, p38) [1] |

| ↑ Pro-inflammatory cytokines (TNF-α, IL-1β, IL-12, IL-6) [1] | Reduced mRNA expression [1] | ||

| ↑ Protein expression (iNOS, COX-2) [1] | Suppressed protein expression [1] | ||

| ↑ NF-κB nuclear translocation & DNA binding [1] | Inhibited translocation and binding activity [1] | ||

| ↑ Phosphorylation of JNK and p38 MAPKs [1] | Suppressed phosphorylation [1] |

The following diagram illustrates the signaling pathway through which this compound exerts its anti-neuroinflammatory effects, as identified in LPS-stimulated microglial cells:

Analytical Methods for C. tricuspidata Compounds

While a specific isolation protocol for this compound is not provided, recent research on analyzing compounds from C. tricuspidata fruits offers validated methodologies that can be adapted.

The following table summarizes a UPLC-UV method used for quantifying active prenylated isoflavonoids in the fruits, which could serve as a reference for method development [2]:

| Parameter | Description / Value |

|---|---|

| Analytical Instrument | UPLC-UV [2] |

| Validated Compounds | 6,8-diprenylorobol, 6,8-diprenylgenistein, 4'-O-methylalpinumisoflavone [2] |

| Linearity | Measured (Specific R² values not provided in search results) [2] |

| LOD (Limit of Detection) | 0.01 – 0.03 µg/mL [2] |

| LOQ (Limit of Quantification) | 0.04 – 0.09 µg/mL [2] |

| Precision (RSD%) | < 2% [2] |

| Accuracy (Recovery %) | 97.25% - 104.98% [2] |

| Sample Preparation | Fruit powder extracted with methanol via ultrasonication for 60 minutes at room temperature [3] |

References

Application Note: Evaluation of Steppogenin's Anti-neuroinflammatory Activity in LPS-Induced Microglial Cells

Introduction

Steppogenin is a bioactive compound isolated from Cudrania tricuspidata. Excessive microglial activation is a recognized feature in several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Activated microglia release proinflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, which contribute to neuronal injury [1]. This document provides a detailed protocol for evaluating the antineuroinflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated microglial cells, focusing on its inhibition of the NF-κB and MAPK signaling pathways [1].

Materials and Reagents

- Cell Lines: Immortalized murine BV2 microglial cells or rat primary microglial cells.

- Test Compound: this compound (isolated from Cudrania tricuspidata or obtained commercially). Prepare a stock solution in DMSO and dilute to working concentrations in culture medium. Ensure the final DMSO concentration does not affect cell viability (e.g., ≤0.1%) [1].

- Inducing Agent: Lipopolysaccharide (LPS from E. coli), typically used at 1 μg/mL.

- Cell Viability Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay kit.

- Key Reagents for Readouts:

- Griess Reagent for nitrite quantification.

- PGE2 ELISA Kit.

- RT-PCR reagents for mRNA expression analysis (TNF-α, IL-1β, IL-12, IL-6).

- Antibodies for Western Blot (e.g., iNOS, COX-2, IκB-α, p-IκB-α, NF-κB p65, NF-κB p50, phospho- and total JNK, p38, ERK).

- reagents for immunofluorescence (e.g., antibodies against NF-κB p50, fluorescently-labeled secondary antibodies, nuclear stain like DAPI).

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure to investigate this compound's effects:

Detailed Experimental Procedures

4.1. Cell Culture and Treatment

- Culture BV2 or rat primary microglial cells in appropriate medium (e.g., DMEM for BV2) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- Plate cells at an optimal density (e.g., 1×10⁵ cells/well in a 96-well plate for MTT/Griess assay; 5×10⁵ cells/well in a 24-well plate for PCR; higher densities for Western blot) and allow to adhere overnight.

- Pre-treatment: Replace medium with fresh medium containing this compound (recommended concentration range: 10.0 - 80.0 µM). Incubate for 1-2 hours.

- Stimulation: Add LPS to the culture medium at a final concentration of 1 µg/mL. Incubate for the required duration (e.g., 24h for nitrite/PGE2 measurement, 12h for mRNA analysis, 1h for signaling protein analysis) [1].

4.2. Assessment of Cell Viability (MTT Assay)

- After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

- Carefully remove the medium and dissolve the formed formazan crystals in DMSO.

- Measure the absorbance at 570 nm using a microplate reader. This compound showed no cytotoxicity in the 10-80 µM range in BV2 cells [1].

4.3. Quantitative Analysis of Proinflammatory Mediators The table below summarizes the key inflammatory markers and methods for their quantification.

| Analyte | Assay Method | Sample Type | Key Findings with this compound |

|---|---|---|---|

| Nitric Oxide (NO) | Griess Assay | Culture supernatant (24h post-LPS) | Inhibition in a dose-dependent manner [1] |

| PGE2 | ELISA Kit | Culture supernatant (24h post-LPS) | Inhibition in a dose-dependent manner [1] |

| TNF-α, IL-1β, IL-6, IL-12 mRNA | Quantitative RT-PCR | Cell lysate (12h post-LPS) | Reduced expression in a dose-dependent manner [1] |

| iNOS, COX-2 Protein | Western Blot | Cell lysate (24h post-LPS) | Suppressed protein expression [1] |

4.4. Analysis of Signaling Pathways (NF-κB and MAPK)

- Western Blot: